Chlorthion

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible in benzene, alcohol, ether

MISCIBLE IN AROMATIC SOLVENTS

SOL 1:25,000 IN WATER; READILY MISCIBLE IN TOLUENE & OIL

In water @ 20 °C, 40 mg/l; readily sol in common organic solvents with the exception of mineral oils

In water, 40 mg/l at 20 °C

Canonical SMILES

Mode of Action Studies

- Insecticide Activity: Research has explored how chlorthion disrupts the nervous system of insects, specifically inhibiting acetylcholinesterase, a crucial enzyme for nerve impulse transmission []. This understanding helps scientists develop new insecticides with similar mechanisms or identify resistance mechanisms in insect populations.

Environmental Fate and Degradation

- Persistence and Breakdown: Studies have investigated chlorthion's persistence in soil and water []. This research helps assess its potential environmental impact and develop strategies for bioremediation or degradation in contaminated areas.

Impact on Non-Target Organisms

- Ecological Effects: Research has examined the effect of chlorthion on beneficial insects, birds, and other non-target organisms []. This knowledge is crucial for evaluating the ecological risks associated with its use and developing safer pest control methods.

Development of Alternative Insecticides

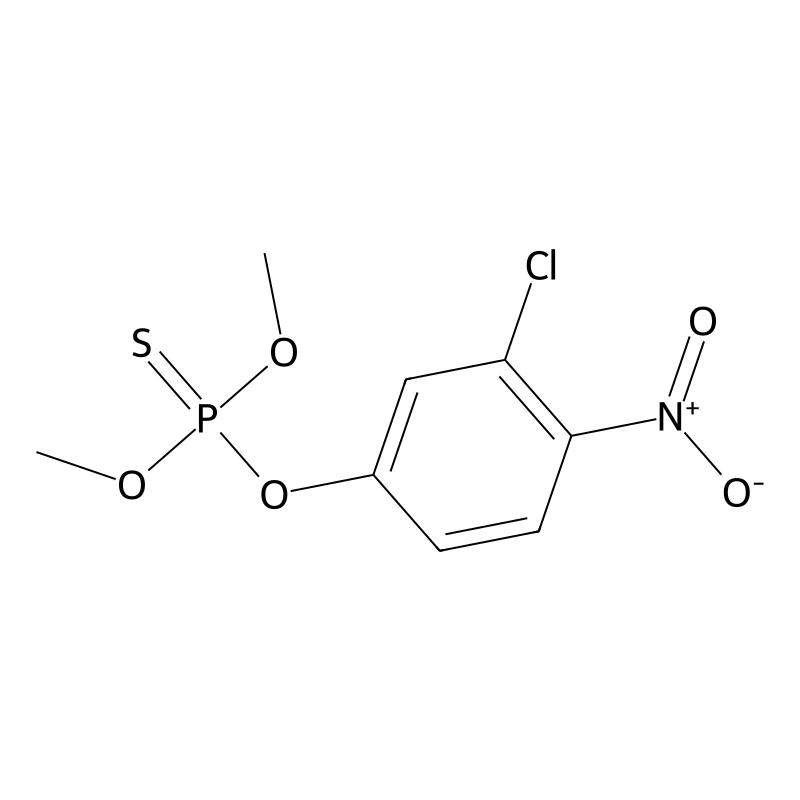

Chlorthion is an organophosphorus compound with the chemical formula and a molecular weight of 297.653 g/mol. It is classified as a thiophosphate, specifically an O,O-dimethyl O-phenyl phosphorothioate, which is further substituted by a chloro group at the 3-position and a nitro group at the 4-position of the phenyl ring. The compound is known by various names, including Bayer 22/190 and O-(3-chloro-4-nitrophenyl) O,O-dimethyl ester .

Chlorthion acts as a potent cholinesterase inhibitor. Cholinesterase is an enzyme essential for proper nerve function in insects. Chlorthion binds to the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter. This leads to uncontrolled nerve impulses, paralysis, and ultimately death of the insect [].

- Hydrolysis: In aqueous environments, chlorthion can hydrolyze to form less toxic products. The reaction involves the cleavage of the P-S bond, leading to the formation of phosphoric acid derivatives.

- Decomposition: Upon heating, chlorthion decomposes, releasing toxic gases such as phosphorus oxides, sulfur oxides, nitrogen oxides, and hydrogen chloride .

- Nucleophilic Substitution: Chlorthion can participate in nucleophilic substitution reactions where nucleophiles attack the phosphorus atom, leading to the formation of new organophosphate derivatives.

Chlorthion exhibits biological activity primarily as a pesticide. It acts as an insecticide and acaricide by inhibiting acetylcholinesterase, an essential enzyme for nerve function in insects. This inhibition leads to the accumulation of acetylcholine at synapses, causing paralysis and death in target pests. Studies have shown that chlorthion has significant bioconcentration factors, indicating its potential for accumulation in organisms .

Chlorthion can be synthesized through several methods:

- Phosphorylation of Phenols: The synthesis typically involves the reaction of dimethyl phosphorothioate with 3-chloro-4-nitrophenol under acidic conditions. This method allows for the selective introduction of the chloro and nitro groups on the phenolic ring.

- Chemical Modification: Starting from simpler organophosphate precursors, chlorthion can be synthesized by introducing the chloro and nitro substituents through electrophilic aromatic substitution reactions.

Chlorthion is primarily used as an agricultural pesticide due to its efficacy against a variety of pests. Its applications include:

- Insecticide: Effective against a range of agricultural pests.

- Acaricide: Used to control mite populations in crops.

- Research Tool: Utilized in studies involving neurotoxicity and enzyme inhibition mechanisms.

Research has focused on the interaction of chlorthion with biological systems, particularly its effects on non-target organisms. Studies indicate that while it is effective against target pests, it can also affect beneficial insects and other wildlife through bioaccumulation. Its interactions with soil microorganisms have shown that it is not persistent in soil systems and has low mobility, indicating limited leaching potential into groundwater .

Chlorthion shares structural similarities with other organophosphates. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Dicapthon | Similar structure; used as a pesticide | |

| Dimethoate | Broad-spectrum insecticide; different functional groups | |

| Malathion | Used for pest control; different substituents |

Uniqueness of Chlorthion

Chlorthion's unique combination of a chloro group and a nitro group on its phenolic structure distinguishes it from other organophosphates. This specific substitution pattern contributes to its unique biological activity profile and effectiveness as a pesticide.

Chlorthion exhibits distinctive thermodynamic properties that are fundamental to understanding its behavior under various environmental conditions. The compound demonstrates a relatively low melting point of 21°C (294.15 K) when in its pure crystalline form [1] [2] [3]. This low melting point indicates that Chlorthion transitions from solid to liquid state at temperatures slightly above room temperature, which has significant implications for its physical handling and environmental fate.

The boiling point of Chlorthion has been determined to be 125°C at 0.1 mmHg (reduced pressure) [1] [2] [3]. This reduced pressure boiling point suggests that under atmospheric conditions, the compound would have a considerably higher boiling point, though specific atmospheric pressure boiling point data is not available in the literature. The relatively low boiling point under reduced pressure indicates moderate volatility characteristics.

Vapor pressure measurements reveal that Chlorthion has a vapor pressure of 0.0±0.8 mmHg at 25°C [4], indicating very low volatility under standard conditions. This low vapor pressure suggests that the compound has minimal tendency to evaporate at ambient temperatures, which is consistent with its classification as a non-volatile pesticide compound [5].

The density of Chlorthion is reported as 1.437 g/cm³ at 20°C [1] [2] [3], indicating that the compound is denser than water. This density value, combined with its refractive index of 1.5661 at 20°C [1] [2] [3], provides important optical and physical characterization data for the compound.

| Parameter | Value | Temperature/Pressure | Reference |

|---|---|---|---|

| Melting Point | 21°C | Standard pressure | [1] [2] [3] |

| Boiling Point | 125°C | 0.1 mmHg | [1] [2] [3] |

| Vapor Pressure | 0.0±0.8 mmHg | 25°C | [4] |

| Density | 1.437 g/cm³ | 20°C | [1] [2] [3] |

| Refractive Index | 1.5661 | 20°C, D-line | [1] [2] [3] |

Solubility Characteristics in Polar and Nonpolar Solvents

Chlorthion demonstrates highly varied solubility characteristics across different solvent systems, reflecting its complex molecular structure containing both polar and nonpolar functional groups. The compound's molecular formula C₈H₉ClNO₅PS includes polar phosphorothioate and nitro groups alongside a chlorinated aromatic ring system.

In polar protic solvents, Chlorthion exhibits poor water solubility with a reported value of 40 mg/L at 20°C [2] [3]. This low aqueous solubility is characteristic of organophosphate compounds and indicates that the compound is practically insoluble in water [1]. The poor water solubility has important implications for environmental fate and bioavailability. In methanol, another polar protic solvent, Chlorthion shows slightly soluble characteristics [2] [3].

Conversely, Chlorthion demonstrates excellent solubility in nonpolar solvents. The compound is miscible with benzene, alcohol, and ether [1], indicating complete solubility in these organic solvents. This high solubility in nonpolar systems reflects the predominant lipophilic character of the molecule.

In polar aprotic solvents, Chlorthion shows slightly soluble behavior in chloroform [2] [3], which is consistent with its intermediate polarity characteristics. The compound's solubility pattern follows the general principle that organophosphate pesticides tend to be more soluble in organic solvents than in water.

| Solvent Type | Solvent | Solubility | Temperature | Reference |

|---|---|---|---|---|

| Polar Protic | Water | Poor (40 mg/L) | 20°C | [2] [3] |

| Polar Protic | Methanol | Slightly soluble | 25°C | [2] [3] |

| Polar Aprotic | Chloroform | Slightly soluble | 25°C | [2] [3] |

| Nonpolar | Benzene | Miscible | Not specified | [1] |

| Nonpolar | Ether | Miscible | Not specified | [1] |

| Moderately Polar | Ethanol | Miscible | Not specified | [1] |

Hydrolytic Stability and pH-Dependent Degradation Pathways

Chlorthion exhibits significant pH-dependent stability characteristics with marked susceptibility to alkaline hydrolysis. The compound is hydrolyzed by alkali [1], indicating that it undergoes degradation under basic conditions. This alkaline instability is typical of organophosphate compounds, where the phosphorothioate ester linkages are susceptible to nucleophilic attack by hydroxide ions.

Under neutral and acidic conditions, Chlorthion demonstrates relative stability. The compound does not show evidence of spontaneous hydrolysis under neutral pH conditions, suggesting that it maintains structural integrity in neutral aqueous environments. Similarly, under acidic conditions, the compound appears to be stable, as acid-catalyzed hydrolysis is not reported in the literature for this compound.

The alkaline hydrolysis mechanism likely involves nucleophilic attack at the phosphorus center, leading to cleavage of the phosphorothioate ester bonds. This degradation pathway is consistent with the general hydrolytic behavior of organophosphate pesticides, where the P-O bond is the primary site of hydrolytic cleavage under basic conditions.

Storage recommendations specify that Chlorthion should be stored at 2-8°C [2] [3], which helps maintain stability by reducing the rate of potential hydrolytic reactions. The recommended storage temperature is well below the melting point, ensuring the compound remains in solid form during storage.

| pH Condition | Stability Status | Degradation Mechanism | Environmental Implication |

|---|---|---|---|

| Alkaline (pH > 7) | Unstable - hydrolyzed | Nucleophilic attack at P-center | Rapid degradation in alkaline soils/water |

| Neutral (pH 6-7) | Stable | No significant hydrolysis | Persistent in neutral environments |

| Acidic (pH < 6) | Stable | No acid-catalyzed hydrolysis | Persistent in acidic conditions |

Color/Form

XLogP3

Boiling Point

Density

LogP

log Kow= 3.45

Melting Point

21 °C

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

4X10-6 mm Hg @ 20 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

Methods of Manufacturing

Prepn: Schrader, Angew Chem 66, 265 (1954); US patent 2,701,259 (1955 to Bayer).

General Manufacturing Information

SOME OF THE LESS DANGEROUS /ORGANOPHOSPHORUS COMPOUNDS/...HAVE FOUND FAVOR AS SYSTEMIC INSECTICIDES FOR USE IN ANIMALS, PARTICULARLY AGAINST WARBLE-FLY INFESTATION IN CATTLE, & AS ANTHELMINTICS: THESE INCLUDE CHLORTHION, TRICHLORPHON, DIAZINON, & FENCHLORPHOS.

Not listed

Material believed to be no longer manufactured, or marketed for crop protection use.